molecular formula C11H8N2O2 B1523452 2-(Pyrimidin-5-yl)benzoic acid CAS No. 1078712-00-1

2-(Pyrimidin-5-yl)benzoic acid

Cat. No. B1523452
M. Wt: 200.19 g/mol
InChI Key: OLFSCYMDVCTSRL-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)benzoic acid, also known as PBA, is a heterocyclic compound with the molecular formula C11H8N2O2. It is a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization .


Synthesis Analysis

The synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is an important molecular fragment of orexin Filorexant (MK-6096), has been reported . The synthesis process involves using 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials, with PdCl2(PPh3)2 as a metal catalyst to mediate one-pot generation .


Molecular Structure Analysis

The molecular weight of 2-(Pyrimidin-5-yl)benzoic acid is 200.19 g/mol. The InChI code for this compound is 1S/C11H8N2O2/c14-11(15)10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H,(H,14,15) .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters has been reported in the literature . This process involves the use of a radical approach, and it has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Physical And Chemical Properties Analysis

2-(Pyrimidin-5-yl)benzoic acid is a powder . It has a molecular weight of 200.2 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

2-(Pyrimidin-5-yl)benzoic acid and its derivatives have been explored for their chemical properties and potential applications in various fields of research. A study on the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions highlighted the use of a solvent-free cyclocondensation process that proceeds in a regiospecific fashion, demonstrating the chemical versatility of pyrimidin-5-yl derivatives in synthesizing complex molecules with potential applications in drug development and materials science (Quiroga et al., 2007).

Catalytic and Biological Applications

The unique chemical structure of 2-(pyrimidin-5-yl)benzoic acid derivatives makes them suitable for catalytic applications and as precursors in the synthesis of biologically active compounds. For instance, a novel approach to the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids based on the ring contraction of 2-carbamimidoylbenzoic acid has been developed. This method facilitates the production of derivatives with potential applications in medicinal chemistry, demonstrating the utility of pyrimidin-5-yl derivatives in creating pharmacologically relevant compounds (Hordiyenko et al., 2020).

Environmental and Sensory Applications

Furthermore, 2-(pyrimidin-5-yl)benzoic acid derivatives have shown potential in environmental and sensory applications. A particularly stable terbium coordination polymer, featuring 4-(pyrimidin-5-yl)benzoic acid, has been synthesized and found to exhibit high thermal and chemical stability. This polymer acts as a visual multiresponsive luminescent probe capable of selectively detecting fluoride ions among main-group anions and various pollutant phosphorus anions, highlighting the potential of pyrimidin-5-yl derivatives in developing new materials for environmental monitoring and sensing technologies (Chen et al., 2016).

Safety And Hazards

The safety information for 2-(Pyrimidin-5-yl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Future Directions

The pyrimidine moiety, including 2-(Pyrimidin-5-yl)benzoic acid, has been considered as a privileged structure in medicinal chemistry . It is part of several drugs and has been reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, it might pave the way for the development of new effective anticancer drugs .

properties

IUPAC Name

2-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFSCYMDVCTSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-5-yl)benzoic acid

CAS RN

1078712-00-1
Record name 2-(pyrimidin-5-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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